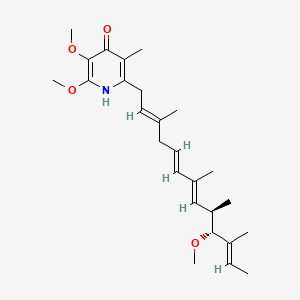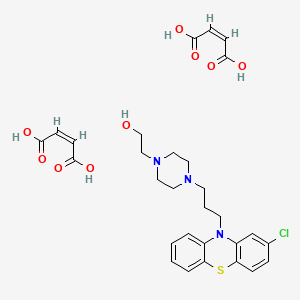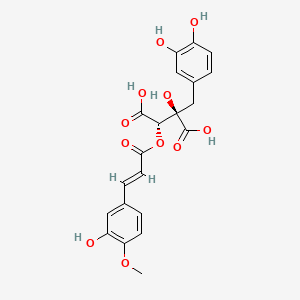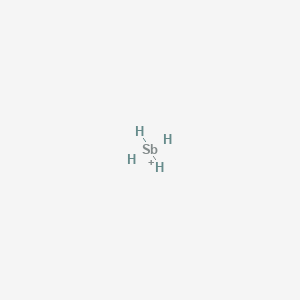
Stibanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stibonium is an antimony hydride and an onium cation. It is a conjugate acid of a stibane.
Aplicaciones Científicas De Investigación
Fluorescence Sensing in Water
Stibonium ions have been utilized for the fluorescence turn-on sensing of fluoride ions in drinking water at parts per million concentrations. The 9-anthryltriphenylstibonium cation, for instance, complexes with fluoride ions to afford the corresponding fluorostiborane, which is accompanied by a significant fluorescence response. This method is highly selective and can be employed to test fluoridation levels in tap or bottled water, demonstrating stibonium compounds' potential in environmental monitoring and public health (Ke, Myahkostupov, Castellano, & Gabbaï, 2012).
Lewis Acidity and Anion Chelation
Stibonium compounds have shown remarkable Lewis acidity, which makes them effective for anion chelation. For example, a bidentate stibonium–borane Lewis acid exhibited a much higher fluoride affinity compared to its phosphorus counterparts. The higher fluoride affinity is attributed to the Lewis acidity of the stibonium center, which engages the boron-bound fluoride anion in the formation of a B–F→Sb bridge, illustrating the potential of stibonium compounds in chemical synthesis and catalysis (Wade & Gabbaï, 2011).
Activation of Strong Element-Fluorine Bonds
Stibonium salts, such as [Sb(C₆F₅)₄][B(C₆F₅)₄], demonstrate potent Lewis acidity, capable of activating strong element-fluorine bonds. This property allows for polymerization of certain organic compounds and promotes hydrodefluorination of fluoroalkanes, suggesting applications in materials science and organic chemistry (Pan & Gabbaï, 2014).
Analytical and Detection Applications
Stibonium ions have been studied for their analytical applications, particularly in the detection and quantification of elements and compounds. For instance, fast atom bombardment mass spectrometry of stibonium salts provided insights into their structure and reactivity, underscoring their utility in analytical chemistry for identifying and characterizing various compounds (Yu, Fu, Liao, Xu, & Huang, 1990).
Propiedades
Nombre del producto |
Stibanium |
|---|---|
Fórmula molecular |
H4Sb+ |
Peso molecular |
125.79 g/mol |
Nombre IUPAC |
stibanium |
InChI |
InChI=1S/Sb.4H/q+1;;;; |
Clave InChI |
HISNRBVYBOVKMB-UHFFFAOYSA-N |
SMILES |
[SbH4+] |
SMILES canónico |
[SbH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[[(E)-5-methylsulfanyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-sulfanyloxan-2-yl]pent-4-enoyl]amino] hydrogen sulfate](/img/no-structure.png)
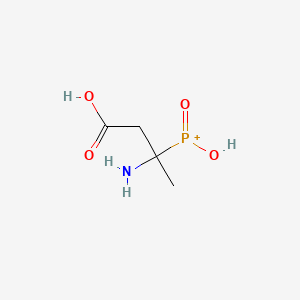

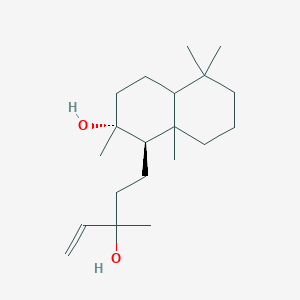
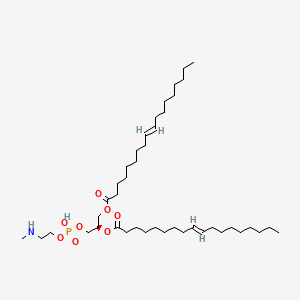
![(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B1239069.png)

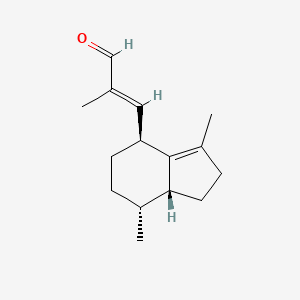

![(E)-8-[7-Hydroxy-2-[2-[6-hydroxy-6-(hydroxymethyl)-4-(5-methoxy-6-methyloxan-2-yl)oxy-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B1239075.png)
